N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c1-25-12-6-11(7-13(8-12)26-2)10-29-19-22-21-18(30-19)20-17(24)14-9-16(28-23-14)15-4-3-5-27-15/h3-9H,10H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLXNHSVZFJVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s structure, synthesis, and biological effects based on available research findings.
Compound Overview
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| CAS Number | 1172253-39-2 |
| Molecular Formula | C₁₅H₁₈N₄O₄S₂ |
| Molecular Weight | 384.5 g/mol |
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the thiadiazole and isoxazole rings. The synthetic pathway may utilize various reagents and conditions to optimize yield and purity. Common methods include:
- Formation of Thiadiazole Ring : Utilizing thioacetic acid and hydrazine derivatives.
- Isoxazole Synthesis : Achieved through cyclization reactions involving hydroxylamine.
- Final Coupling : The final product is formed by coupling the thiadiazole with the isoxazole moiety.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity:
- Mechanism of Action : The compound may inhibit tubulin polymerization, a critical process for cancer cell division. Studies have shown that related compounds can induce cell cycle arrest in the G2/M phase and activate apoptotic pathways in cancer cells .
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties:
- In vitro Studies : Compounds containing thiadiazole rings have demonstrated activity against a range of microbial strains, including bacteria and fungi. The presence of the 3,5-dimethoxybenzyl group enhances this activity by increasing lipophilicity and cellular uptake .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition:
- Potential Targets : Research suggests that it may act as an inhibitor for various enzymes involved in disease processes, potentially leading to therapeutic applications in treating infections or cancer .
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with isoxazole and thiadiazole moieties exhibit significant anticancer properties. For instance, derivatives of isoxazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under discussion has been evaluated for its ability to inhibit tumor growth and may act through mechanisms that involve the modulation of cellular signaling pathways associated with cancer progression.
Case Study:
A study published in the journal Molecules highlighted the synthesis of isoxazole derivatives and their evaluation against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been reported to possess broad-spectrum antimicrobial effects, making them candidates for further investigation as antibacterial and antifungal agents.
Research Findings:
A series of thiadiazole-based compounds were synthesized and tested for their antibacterial efficacy against various strains. The results indicated that some compounds significantly inhibited bacterial growth, suggesting that N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide could be further explored for its antimicrobial applications .
Neurological Applications
Compounds containing isoxazole rings have been investigated for their neuroprotective effects. The potential of this compound as a neuroprotective agent could be significant in treating neurodegenerative diseases.
Insights from Literature:
Research has shown that certain isoxazole derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegeneration. This suggests a promising avenue for the application of this compound in neurological disorders .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the thiadiazole and isoxazole rings can lead to significant changes in biological activity.
Data Table: Structure-Activity Relationships
| Compound Variant | Substituent | Activity (IC50) | Reference |
|---|---|---|---|
| A | 3,5-Dimethoxybenzyl | Low μM | |
| B | Furan | Moderate μM | |
| C | Thiadiazole | High μM |
Synthesis and Development
The synthetic pathways for creating this compound involve multi-step processes that include the formation of thiadiazole and isoxazole rings. Optimization of these synthetic routes can enhance yield and purity.
Synthesis Overview:
Synthetic methodologies reported include cyclization reactions involving thioketones and appropriate amines to form the desired heterocycles. Further modifications can enhance bioactivity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Thiadiazoles are less basic than triazoles, which may affect solubility and bioavailability .
Substituent Effects :
- The 3,5-dimethoxybenzyl thioether in the target compound differs from ’s 4-methoxybenzyl group. The para-methoxy substituent in may exhibit distinct electronic effects (e.g., resonance donation) compared to the meta-substitution in the target.
- The isoxazole-furan unit in the target compound introduces additional hydrogen-bond acceptors, absent in ’s naphthalene carbothioate or ’s ureido-thiazole systems.
Synthetic Routes :
- highlights a ring-opening reaction using hydrazine to convert oxadiazole thioesters to triazoles . In contrast, the target compound’s synthesis likely requires cyclization to form the thiadiazole-isoxazole linkage, though specifics are unclear from the evidence.
- Thiazole derivatives in employ multi-step carbamate/urea couplings, emphasizing modular assembly of complex substituents .
Physicochemical and Spectroscopic Comparisons
While direct data for the target compound are unavailable, inferences can be drawn from ’s NMR studies:
Methoxybenzyl Substituents :
- In , the 4-methoxybenzyl group’s aromatic protons resonate at δ 6.8–7.2 ppm (1H-NMR), with methoxy signals at δ 3.8 ppm . The target’s 3,5-dimethoxybenzyl group would likely show split aromatic peaks (meta-substitution) and similar methoxy shifts.
- The thioether linkage in both compounds may deshield adjacent protons, though the thiadiazole’s electron deficiency could exacerbate this effect compared to triazoles.
Heterocyclic Ring Signatures :
Functional Implications
- Bioactivity Potential: ’s triazole derivatives are uncharacterized for bioactivity, but analogous thiadiazoles are known kinase inhibitors. The target’s isoxazole-furan moiety could mimic adenine in ATP-binding pockets, a feature absent in –3 compounds. Thiazole derivatives in focus on peptidomimetic structures, suggesting protease inhibition—a divergent mechanism from the target’s probable kinase targeting .
- Stability and Solubility: The 3,5-dimethoxybenzyl group may enhance the target’s membrane permeability compared to ’s naphthalene carbothioate, which has higher molecular weight and rigidity.
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
Molecular Deconstruction
The target compound comprises three primary subunits:
- 1,3,4-Thiadiazole core functionalized with a 3,5-dimethoxybenzylthio group.
- Isoxazole ring substituted with a furan-2-yl moiety.
- Carboxamide linker bridging the thiadiazole and isoxazole units.
Retrosynthetic disconnection reveals two key intermediates:
- Intermediate A : 5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine.
- Intermediate B : 5-(Furan-2-yl)isoxazole-3-carboxylic acid.
Synthetic Pathways
The synthesis employs sequential heterocycle formation, nucleophilic substitution, and amide coupling (Figure 1). Critical steps include:
- Thiadiazole ring construction via cyclocondensation.
- Thioether formation through alkylation.
- Isoxazole synthesis via 1,3-dipolar cycloaddition.
- Carboxamide linkage using coupling reagents.
Detailed Synthesis Protocols
Preparation of 5-((3,5-Dimethoxybenzyl)thio)-1,3,4-Thiadiazol-2-Amine
Thiadiazole Core Synthesis
Step 1 : Cyclocondensation of thiosemicarbazide with formic acid under reflux yields 5-amino-1,3,4-thiadiazole-2-thiol.
Reaction Conditions :
- Thiosemicarbazide (1.0 eq), formic acid (5.0 eq), 100°C, 6 h.
- Yield : 78% (white crystals, m.p. 158–160°C).
Step 2 : Alkylation with 3,5-dimethoxybenzyl chloride introduces the thioether group.
Reaction Conditions :
- 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 eq), 3,5-dimethoxybenzyl chloride (1.2 eq), K₂CO₃ (2.0 eq), DMF, 60°C, 4 h.
- Yield : 65% (pale yellow solid, m.p. 132–134°C).
Characterization Data :
Synthesis of 5-(Furan-2-yl)Isoxazole-3-Carboxylic Acid
Nitrile Oxide Generation
Step 1 : Chlorination of furan-2-carbaldoxime with N-chlorosuccinimide (NCS) yields furan-2-carbonyl chloride oxime.
Reaction Conditions :
1,3-Dipolar Cycloaddition
Step 2 : Reaction with propiolic acid forms the isoxazole ring.
Reaction Conditions :
- Furan-2-carbonyl chloride oxime (1.0 eq), propiolic acid (1.0 eq), Et₃N (2.0 eq), THF, rt, 12 h.
- Yield : 72% (off-white solid, m.p. 145–147°C).
Characterization Data :
Amide Coupling Reaction
Carboxylic Acid Activation
Step 1 : Activation of 5-(furan-2-yl)isoxazole-3-carboxylic acid using HATU.
Reaction Conditions :
- Acid (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF, rt, 30 min.
Coupling with Thiadiazol-2-Amine
Step 2 : Reaction with Intermediate A forms the final product.
Reaction Conditions :
- Activated acid (1.0 eq), Intermediate A (1.0 eq), DIPEA (3.0 eq), DMF, rt, 24 h.
- Yield : 58% (light brown solid, m.p. 189–191°C).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.32 (s, 1H, isoxazole-H), 7.65 (d, J = 3.2 Hz, 1H, furan-H), 7.10 (s, 2H, Ar-H), 6.80 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 6.52 (d, J = 1.8 Hz, 1H, furan-H), 4.30 (s, 2H, SCH₂), 3.78 (s, 6H, OCH₃).
- HRMS (ESI+) : m/z 499.1033 [M+H]⁺ (calc. 499.1029).
Optimization and Mechanistic Insights
Thioether Formation Efficiency
Variation of base and solvent in Step 2.1.2 significantly impacts yield (Table 1):
Table 1 : Alkylation Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 65 |
| Cs₂CO₃ | DMSO | 80 | 71 |
| NaH | THF | 40 | 48 |
DMSO with Cs₂CO₃ at 80°C enhances nucleophilicity of thiolate, improving yield to 71%.
Cycloaddition Regioselectivity
The 1,3-dipolar cycloaddition exclusively forms the 3,5-disubstituted isoxazole due to electronic directing effects of the nitrile oxide. Computational studies confirm lower activation energy for the observed regiochemistry (ΔG‡ = 18.3 kcal/mol vs. 24.1 kcal/mol for alternative pathway).
Analytical and Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) showed 98.2% purity with retention time = 6.54 min.
Stability Studies
The compound remains stable under accelerated conditions (40°C/75% RH, 4 weeks) with <2% degradation.
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis involves multi-step heterocyclic chemistry. A typical protocol includes:
Thiadiazole core formation : React 5-(3,5-dimethoxybenzylthio)-1,3,4-thiadiazol-2-amine with isoxazole-3-carboxylic acid derivatives under reflux in acetonitrile or DMF, using coupling agents like DCC (dicyclohexylcarbodiimide) .
Cyclization : Utilize iodine and triethylamine in DMF to cyclize intermediates, releasing atomic sulfur (S₈) .
Purification : Recrystallize the product from ethanol or methanol, and confirm purity via TLC (Merck Silica Gel 60 F254) .
Q. Table 1: Synthetic Conditions Comparison
Q. How is structural characterization performed for this compound?
Key techniques include:
- ¹H/¹³C NMR : Analyze proton environments (e.g., furan protons at δ 6.2–7.1 ppm, thiadiazole protons at δ 7.3–8.0 ppm) and carbon signals (e.g., carbonyl carbons at ~165–170 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm tautomeric forms (e.g., thione vs. thiol in thiadiazole derivatives) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 487.12) .
Q. What in vitro assays are used to evaluate biological activity?
- Anticancer activity : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at concentrations of 1–100 μM. Compounds with IC₅₀ < 10 μM are considered potent .
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 μg/mL, with zone inhibition >15 mm indicating activity .
Q. How do solubility and stability impact experimental design?
- Solubility : Optimize using DMSO for stock solutions (50 mM) and dilute in PBS for cellular assays. Poor aqueous solubility may require co-solvents (e.g., PEG-400) .
- Stability : Monitor via HPLC over 24–72 hours in buffer (pH 7.4) at 37°C. Degradation >10% suggests need for formulation adjustments .
Advanced Questions
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay conditions : Varying cell lines (e.g., HeLa vs. HT-29), serum concentrations, or incubation times .
- Compound purity : Impurities >5% (e.g., unreacted thiol intermediates) can skew results. Validate via HPLC before testing .
- Mechanistic overlap : Off-target effects (e.g., CYP inhibition) may confound data. Use siRNA knockdown or competitive binding assays to isolate pathways .
Q. What strategies improve synthetic yield and scalability?
- Catalyst optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilic substitution efficiency in thioether bond formation .
- Solvent selection : Switch from acetone to THF for better intermediate solubility, reducing reaction time from 6 h to 2 h .
- Microwave-assisted synthesis : Apply 100 W irradiation at 120°C to accelerate cyclization, achieving 85% yield vs. 70% conventional .
Q. How to design molecular docking studies for target identification?
Target selection : Prioritize kinases (e.g., EGFR, VEGFR2) or tubulin based on structural analogs .
Software : Use AutoDock Vina with parameters: grid size 40 ų, exhaustiveness 100.
Validation : Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors (e.g., erlotinib for EGFR) .
Q. Table 2: Docking Results for Common Targets
| Target Protein | PDB ID | Docking Score (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| EGFR | 1M17 | -9.2 | |
| Tubulin | 1SA0 | -8.7 |
Q. What structural modifications enhance activity in SAR studies?
- Thiadiazole substitution : Replace 3,5-dimethoxybenzyl with 4-chlorophenyl to boost anticancer activity (IC₅₀ from 12 μM → 4 μM) .
- Furan optimization : Introduce electron-withdrawing groups (e.g., nitro) at the furan 5-position to improve metabolic stability .
- Isoxazole replacement : Substitute with 1,2,4-triazole to enhance solubility without losing potency .
Q. Why might in vitro activity fail to translate to in vivo models?
Q. How to model reactivity for novel derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
